molecular formula C16H20F3N3O2 B7059978 [1-[3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]urea

[1-[3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]urea

Cat. No.: B7059978
M. Wt: 343.34 g/mol
InChI Key: WGIIZRRHUZIBCR-UHFFFAOYSA-N
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Description

[1-[3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]urea is a synthetic organic compound characterized by its complex structure, which includes a pyrrolidine ring, a trifluoromethyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]urea typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an aldehyde or ketone.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Coupling with Urea: The final step involves coupling the pyrrolidine derivative with an isocyanate to form the urea moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

[1-[3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-[3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In the field of medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity or receptor binding is beneficial.

Industry

Industrially, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in specific applications.

Mechanism of Action

The mechanism of action of [1-[3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and pyrrolidine ring play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. The urea moiety may also participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    [1-[3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amine: Similar structure but with an amine group instead of a urea moiety.

    [1-[3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate: Contains a carbamate group instead of a urea moiety.

Uniqueness

The uniqueness of [1-[3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]urea lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the urea moiety provides opportunities for hydrogen bonding and interaction with biological targets.

Properties

IUPAC Name

[1-[3-methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3O2/c1-9-7-8-22(14(23)10(2)21-15(20)24)13(9)11-3-5-12(6-4-11)16(17,18)19/h3-6,9-10,13H,7-8H2,1-2H3,(H3,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIIZRRHUZIBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1C2=CC=C(C=C2)C(F)(F)F)C(=O)C(C)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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